N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Catalog No.
S12645522
CAS No.
M.F
C23H25NO5S2
M. Wt
459.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methox...

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

Molecular Formula

C23H25NO5S2

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C23H25NO5S2/c1-28-20-9-7-17(8-10-20)15-24(19-11-14-31(26,27)16-19)23(25)21-22(30-13-12-29-21)18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3

InChI Key

PNSUKSMFOHIJMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(SCCO3)C4=CC=CC=C4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound characterized by its unique structural features. It contains a tetrahydrothiophene moiety with a dioxo substituent, a methoxybenzyl group, and an oxathiine ring. The molecular formula for this compound is C22H21NO6SC_{22}H_{21}NO_6S, with a molecular weight of approximately 427.47 g/mol. Its structure suggests potential interactions with biological systems due to the presence of various functional groups that may confer specific biological activities.

The chemical reactivity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can be attributed to the presence of the amide bond and the functional groups within its structure. Common reactions include:

  • Nucleophilic substitutions involving the amide nitrogen.
  • Hydrolysis of the amide bond under acidic or basic conditions.
  • Oxidation reactions due to the presence of sulfur in the thiophene ring.

These reactions are essential for understanding the compound's stability and potential transformations in biological systems.

Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exhibit various biological activities. These may include:

  • Anticancer properties, as derivatives of thiophene and oxathiine have shown significant cytotoxic activity against various cancer cell lines, including lung and breast cancer cells .
  • Antimicrobial effects, where similar compounds have been reported to inhibit bacterial growth through disruption of cellular processes .

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves several steps:

  • Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methoxybenzyl Group: This step often utilizes nucleophilic substitution reactions to attach the methoxybenzyl moiety to the nitrogen atom.
  • Construction of the Oxathiine Core: Cyclization reactions involving sulfur-containing compounds are employed to form the oxathiine structure.
  • Final Modifications: Additional steps may be required to achieve desired substituents on the phenyl and carboxamide groups.

The applications of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide are diverse:

  • Pharmaceutical Development: Its potential anticancer and antimicrobial properties make it a candidate for drug development.
  • Material Science: The compound's unique structural features may allow it to be used in developing new materials with specific properties.

Interaction studies are crucial for understanding how N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide interacts with biological targets. Preliminary studies suggest that it may bind to specific receptors or enzymes involved in cellular processes. For instance:

  • It could inhibit cyclooxygenase enzymes involved in inflammatory responses.

Such interactions are vital for elucidating its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide. These include:

Compound NameMolecular FormulaKey Features
N-(4-acetylphenyl)-N-(methoxybenzyl)carboxamideC17H19NO3Contains an acetyl group instead of thiophene
5-Methylthiazole derivativesC7H7NExhibits antimicrobial activity
1,3,4-Thiadiazole derivativesC7H7N3SKnown for anticancer properties

Uniqueness

The uniqueness of N-(1,1-dioxidotetrahydrothiophen-3-y)-N-(4-methoxybenzyl)-3-phenyldihydrooxathiine lies in its specific combination of functional groups and structural motifs that may confer distinct biological activities not present in its analogs. Its complex structure allows for diverse interactions within biological systems that could lead to innovative therapeutic applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Exact Mass

459.11741525 g/mol

Monoisotopic Mass

459.11741525 g/mol

Heavy Atom Count

31

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